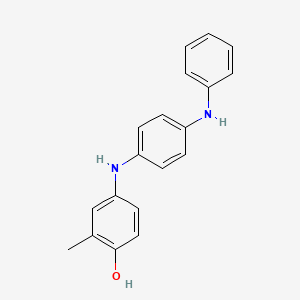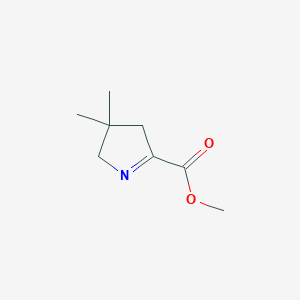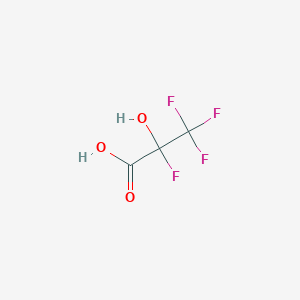
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of four fluorine atoms attached to the carbon backbone, which imparts significant stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid typically involves the reaction of hexafluoropropylene oxide with water under controlled conditions. The reaction proceeds as follows: [ \text{C}_3\text{F}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{F}_4\text{OHCOOH} ]
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors that can handle the highly reactive and corrosive nature of the intermediates. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which are valuable in different industrial applications.
科学的研究の応用
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers and other high-performance materials.
作用機序
The mechanism by which 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another perfluorinated compound with similar stability and applications.
Hexafluoropropylene oxide dimer acid: Known for its use in the fluoropolymer industry.
Uniqueness
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical properties such as high stability, resistance to degradation, and the ability to participate in a wide range of chemical reactions. These properties make it valuable in various scientific and industrial applications.
特性
CAS番号 |
106327-88-2 |
|---|---|
分子式 |
C3H2F4O3 |
分子量 |
162.04 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(10,1(8)9)3(5,6)7/h10H,(H,8,9) |
InChIキー |
ZBCDLXOMWBDKBI-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(F)(F)F)(O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




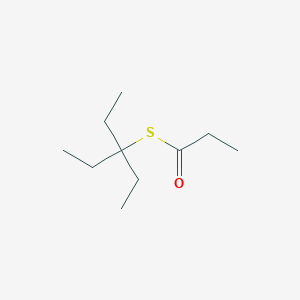

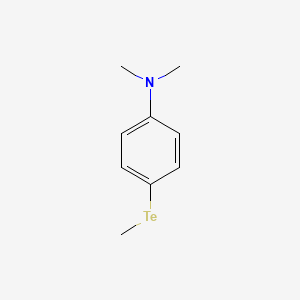

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)


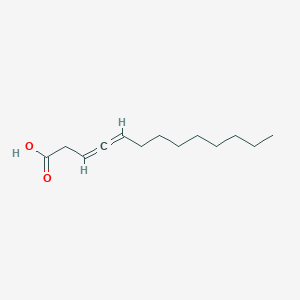
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
